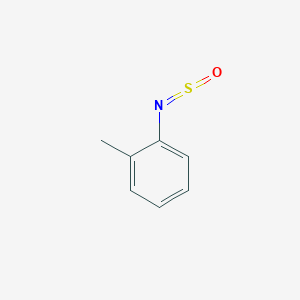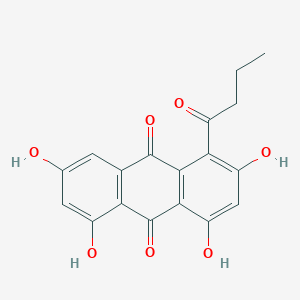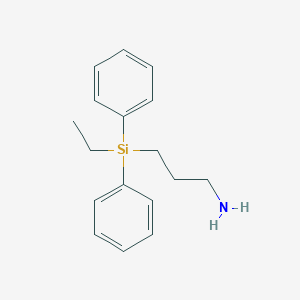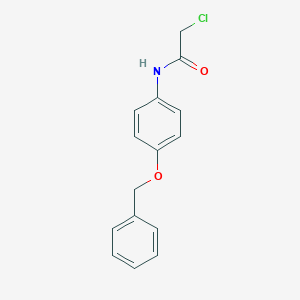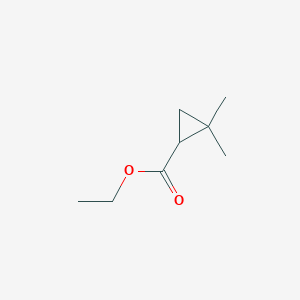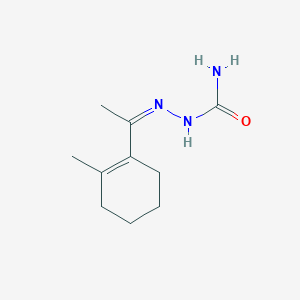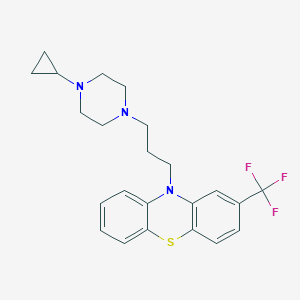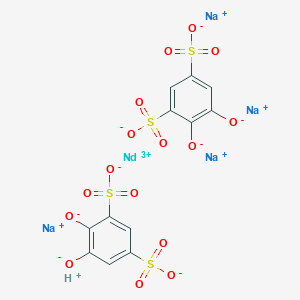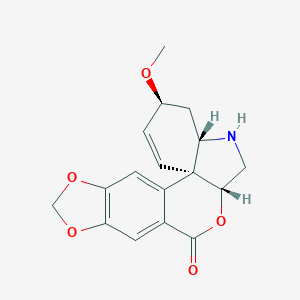
Ungspiroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ungspiroline is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactone that has been synthesized using a unique method and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of Ungspiroline is not fully understood, but it is believed to inhibit the activity of certain enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, which can lead to the inhibition of various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Ungspiroline has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ungspiroline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Ungspiroline has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication, transcription, and translation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ungspiroline has several advantages for lab experiments, including its ease of synthesis, high yield, and excellent enantioselectivity. However, Ungspiroline has limitations, including its limited solubility in aqueous solutions and its potential toxicity to cells.
Direcciones Futuras
There are several future directions for the research of Ungspiroline. One direction is to study the mechanism of action of Ungspiroline in more detail to gain a better understanding of its inhibitory effects on enzymes. Another direction is to investigate the potential applications of Ungspiroline in drug discovery for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the toxicity of Ungspiroline and its potential side effects on cells.
Métodos De Síntesis
Ungspiroline has been synthesized using a unique method that involves the reaction of a cyclic ketone with an aldehyde. The reaction is catalyzed by a chiral phosphoric acid catalyst, which results in the formation of the spirocyclic lactone. This method has been optimized to produce high yields of Ungspiroline with excellent enantioselectivity.
Aplicaciones Científicas De Investigación
Ungspiroline has shown potential applications in various fields of research, including medicinal chemistry, organic synthesis, and chemical biology. In medicinal chemistry, Ungspiroline has been shown to have anticancer activity by inhibiting the growth of cancer cells. In organic synthesis, Ungspiroline has been used as a chiral building block for the synthesis of other compounds. In chemical biology, Ungspiroline has been used as a tool to study the mechanism of action of enzymes.
Propiedades
Número CAS |
17245-18-0 |
|---|---|
Nombre del producto |
Ungspiroline |
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
(1S,13R,16S,18S)-18-methoxy-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |
InChI |
InChI=1S/C17H17NO5/c1-20-9-2-3-17-11-6-13-12(21-8-22-13)5-10(11)16(19)23-15(17)7-18-14(17)4-9/h2-3,5-6,9,14-15,18H,4,7-8H2,1H3/t9-,14+,15+,17+/m1/s1 |
Clave InChI |
VALATXGDIQJFFL-HNOLUEMASA-N |
SMILES isomérico |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES canónico |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



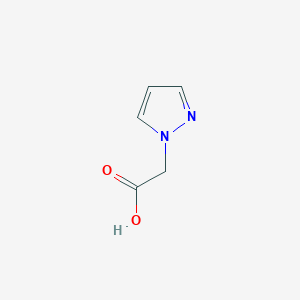
![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
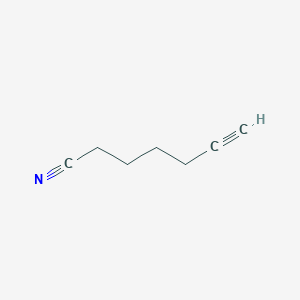

![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
